molecular formula C24H26F3N5 B2522386 4-[4-(diphenylmethyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 339105-18-9

4-[4-(diphenylmethyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B2522386
CAS No.: 339105-18-9
M. Wt: 441.502
InChI Key: MCJLSEAFHUEQLF-UHFFFAOYSA-N
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Description

4-[4-(Diphenylmethyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is a chemical compound of significant interest in medicinal chemistry and oncology research. This synthetic small molecule belongs to a class of 4-(piperazin-1-yl)pyrimidine derivatives, which have recently emerged as a promising scaffold for the development of novel anticancer agents . The structural core of this compound, featuring a piperazine linker substituted with a diphenylmethyl group and a dimethylamino-trifluoromethyl pyrimidine, is designed for targeted biological activity. Compounds based on the 4-(piperazin-1-yl)pyrimidine structure have been scientifically validated as potent irreversible inhibitors of the menin protein, a key transcriptional regulator that plays a critical role in acute leukemias with MLL rearrangements and NPM1 mutations . By targeting the menin-MLL protein-protein interaction, these inhibitors can effectively block proliferation and induce differentiation in these cancer subtypes, offering a promising therapeutic strategy for hematological malignancies . The presence of the trifluoromethyl group on the pyrimidine ring is a common feature in modern drug design, known to enhance metabolic stability, membrane permeability, and binding affinity to biological targets. The diphenylmethyl-piperazine moiety is a structural feature present in compounds with documented bioactive properties, further supporting the research potential of this molecule . This product is provided exclusively for research applications, including early-stage drug discovery, hit-to-lead optimization, mechanism-of-action studies, and biochemical profiling. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F3N5/c1-30(2)23-28-20(24(25,26)27)17-21(29-23)31-13-15-32(16-14-31)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,22H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJLSEAFHUEQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(diphenylmethyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the pyrimidine ring and the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(diphenylmethyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of trifluoromethyl pyrimidines, including this compound, exhibit significant anticancer activities. In a study evaluating various trifluoromethyl pyrimidine derivatives, it was found that certain compounds showed promising results against cancer cell lines such as PC3 (prostate), K562 (leukemia), Hela (cervical), and A549 (lung) at concentrations around 5 μg/ml, although these were lower than the reference drug doxorubicin .

Antifungal and Insecticidal Activities

The compound has also been tested for antifungal and insecticidal properties. In vitro assays demonstrated that some derivatives exhibited effective antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established fungicides . Additionally, moderate insecticidal effects were observed against pests such as Mythimna separata and Spodoptera frugiperda at concentrations of 500 μg/ml .

JAK Kinase Inhibition

Recent patents have highlighted the potential of compounds related to this structure as inhibitors of Janus kinase (JAK) pathways, which are critical in various inflammatory and autoimmune diseases. The ability to inhibit JAK kinases suggests potential applications in treating conditions such as rheumatoid arthritis and certain cancers .

Study on Anticancer Activity

In a comprehensive study published in Frontiers in Chemistry, a series of trifluoromethyl pyrimidine derivatives were synthesized and evaluated for their biological activities. The study reported that specific compounds displayed significant cytotoxicity against multiple cancer cell lines, indicating the potential for further development into therapeutic agents .

Antifungal Testing

Another investigation focused on the antifungal properties of similar pyrimidine derivatives revealed that some compounds achieved high inhibition rates against several fungal species, suggesting their utility in agricultural applications as fungicides .

Summary of Findings

The compound 4-[4-(diphenylmethyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine shows considerable promise across various applications:

  • Anticancer Activity : Effective against multiple cancer cell lines.
  • Antifungal Properties : Demonstrated efficacy against key agricultural pathogens.
  • Insecticidal Effects : Moderate activity against certain pests.
  • JAK Kinase Inhibition : Potential for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-[4-(diphenylmethyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features

  • Pyrimidine core : Serves as a planar aromatic system for target engagement.
  • Trifluoromethyl group (position 6) : Improves bioavailability and resistance to oxidative metabolism.
  • N,N-dimethylamine (position 2) : Enhances solubility and modulates electronic properties.
  • 4-(diphenylmethyl)piperazine (position 4) : Introduces conformational flexibility and hydrophobic interactions.

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrimidine Derivatives

4-(2-Methoxyphenyl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

  • Structural Differences : Replaces the diphenylmethyl-piperazine with a 2-methoxyphenyl group and substitutes the dimethylamine with a thiophen-2-ylmethylamine.
  • The thiophene moiety introduces sulfur-based interactions but may reduce metabolic stability compared to dimethylamine .

N,N-Dimethyl-6-(phenylthio)pyrimidin-2-amine Derivatives

  • Example : 4-Methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine.
  • Structural Differences : Lacks the piperazine substituent and replaces trifluoromethyl with phenylthio or heterocyclic groups (e.g., benzo[d]thiazol-2-ylthio).
  • Biological Activity : Demonstrated antifungal efficacy against Aspergillus terreus (MIC: 1.32 µM), suggesting that sulfur-containing substituents enhance antifungal potency compared to trifluoromethyl derivatives .

N-Ethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine

  • Structural Differences : Substitutes diphenylmethyl-piperazine with a pyridinyl-trifluoromethyl group and replaces dimethylamine with ethylamine.

Piperazine-Containing Analogues

N-Cyclohexyl-4-[4-(1,2-dihydroacenaphthylene-3-sulfonyl)piperazin-1-yl]-6-methylpyrimidin-2-amine

  • Structural Differences : Replaces diphenylmethyl with a sulfonated acenaphthylene group and substitutes trifluoromethyl with methyl.
  • Implications: The sulfonyl group enhances hydrogen-bond acceptor capacity, which could improve binding to serine/threonine kinases.

N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

  • Structural Differences : Utilizes a pteridine core instead of pyrimidine and incorporates a phenylpiperazine group.

Antifungal and Antimalarial Derivatives

Antifungal N,N-Dimethylpyrimidin-2-amine Derivatives

  • Key Example : 4-(Benzo[d]thiazol-2-ylthio)-6-methoxy-N,N-dimethylpyrimidin-2-amine.
  • Activity: Exhibited superior antifungal activity (MIC: 0.98 µM against A. terreus) compared to non-sulfur analogues.
  • Comparison : The target compound’s trifluoromethyl group may offer broader-spectrum activity but requires empirical validation .

Antimalarial Imidazopyridazines

  • Example : 3-(4-(Methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine.
  • Structural Contrast : Replaces pyrimidine with imidazopyridazine and incorporates sulfoxide/sulfone groups.

Comparative Analysis Table

Compound Name Core Structure Position 4 Substituent Position 6 Substituent Position 2 Substituent Key Biological Activity
4-[4-(diphenylmethyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine Pyrimidine 4-(diphenylmethyl)piperazine Trifluoromethyl N,N-dimethylamine Not reported (inferred)
4-(2-Methoxyphenyl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine Pyrimidine 2-Methoxyphenyl Trifluoromethyl Thiophen-2-ylmethylamine Not reported
4-Methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine Pyrimidine Methoxy Phenylthio N,N-dimethylamine Antifungal (MIC: 1.32 µM)
N-Ethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine Pyrimidine 4-[2-(trifluoromethyl)pyridinyl]piperazine None Ethylamine Not reported
N-Cyclohexyl-4-[4-(1,2-dihydroacenaphthylene-3-sulfonyl)piperazin-1-yl]-6-methylpyrimidin-2-amine Pyrimidine Sulfonated acenaphthylene-piperazine Methyl Cyclohexylamine Not reported

Biological Activity

4-[4-(Diphenylmethyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine, also known by its CAS number 339105-18-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H26F3N5, with a molar mass of 441.49 g/mol. Its structure includes a pyrimidine ring substituted with a trifluoromethyl group and a piperazine moiety linked to a diphenylmethyl group.

PropertyValue
Molecular FormulaC24H26F3N5
Molar Mass441.49 g/mol
Boiling Point537.3 ± 60.0 °C (Predicted)
Density1.251 ± 0.06 g/cm³ (Predicted)
pKa6.38 ± 0.10 (Predicted)

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an antihistamine and its effects on different biological pathways.

Antihistaminic Activity

Research indicates that compounds with similar structures exhibit dual receptor specificity, acting as both H1 and H3 antagonists. This dual action is significant for treating allergic reactions and other histamine-related conditions . The compound's ability to modulate these receptors suggests potential therapeutic applications in allergy management and possibly neuropsychiatric disorders.

Anti-inflammatory Properties

In vitro studies have shown that related compounds can influence the NF-kB signaling pathway, which plays a critical role in inflammation . The structural modifications in the piperazine ring significantly affect the anti-inflammatory potential of these compounds, indicating that 4-[4-(diphenylmethyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine may possess similar properties.

The proposed mechanisms through which this compound exerts its biological effects include:

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

  • In Vitro Cell Viability : A study assessed the cytotoxicity of various piperazine derivatives against cancer cell lines, revealing that certain substitutions enhance antiproliferative effects .
  • Kinetic Studies : Compounds structurally related to the target compound were tested for their inhibitory effects on tyrosinase, an enzyme involved in melanin production, showing promising results for skin-related applications .
  • Pharmacokinetics : Evaluations of pharmacokinetic properties in related compounds suggest favorable absorption and distribution characteristics which may apply to our compound as well .

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